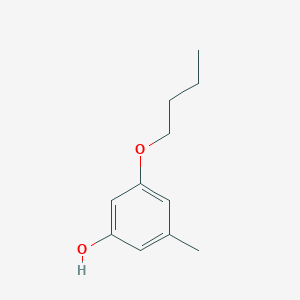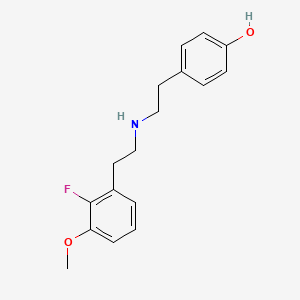
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol is an organic compound that belongs to the class of phenols It features a phenol group attached to a 2-fluoro-3-methoxyphenethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol typically involves multiple steps. One common method is the nucleophilic aromatic substitution reaction, where a suitable phenol derivative is reacted with a fluoro-substituted phenethylamine under basic conditions . The reaction conditions often require a strong base such as sodium hydride or potassium carbonate to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the positions ortho or para to the phenol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.
Scientific Research Applications
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, while the fluoro and methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- ZM 241385
Uniqueness
4-(2-((2-Fluoro-3-methoxyphenethyl)amino)ethyl)phenol is unique due to the presence of both fluoro and methoxy substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these groups can enhance the compound’s stability and binding affinity to specific targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C17H20FNO2 |
|---|---|
Molecular Weight |
289.34 g/mol |
IUPAC Name |
4-[2-[2-(2-fluoro-3-methoxyphenyl)ethylamino]ethyl]phenol |
InChI |
InChI=1S/C17H20FNO2/c1-21-16-4-2-3-14(17(16)18)10-12-19-11-9-13-5-7-15(20)8-6-13/h2-8,19-20H,9-12H2,1H3 |
InChI Key |
AYGWXRNJSOCWFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)CCNCCC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


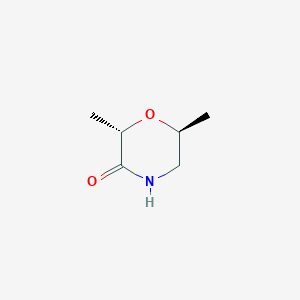
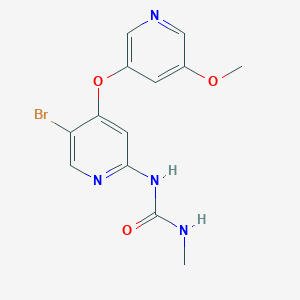
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
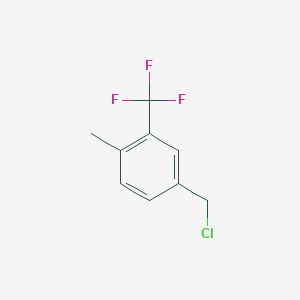

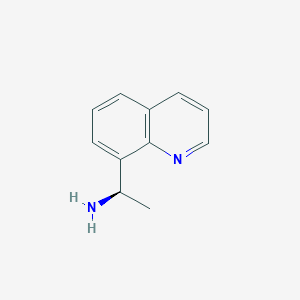
![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)





